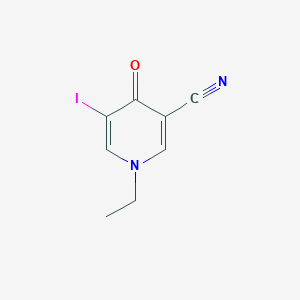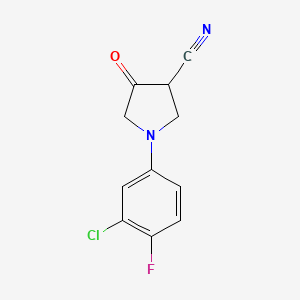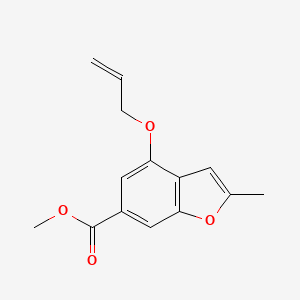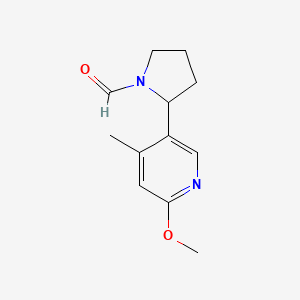
(R)-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring system, which is a common structural motif in many biologically active molecules. The presence of amino, nitro, and difluoroacetate groups suggests that this compound could have interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Nitro Group: Nitration of the chroman ring can be performed using a nitrating agent such as nitric acid.
Amino Group Introduction: The nitro group can be reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst.
Difluoroacetate Ester Formation: The final step involves the esterification of the amino-chroman derivative with difluoroacetic acid and ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.
Biology
The presence of the amino and nitro groups suggests that this compound could interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine
Given its structural features, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride would depend on its specific interactions with molecular targets. The amino group could form hydrogen bonds with biological molecules, while the nitro group could participate in redox reactions. The difluoroacetate group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains an amino group and an ether linkage, making it somewhat similar in terms of chemical reactivity.
Adapalene Related Compound E: This compound features a carboxylic acid group and a naphthalene ring, which are different from the chroman ring and difluoroacetate group in the target compound.
Uniqueness
®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is unique due to its combination of a chroman ring, amino, nitro, and difluoroacetate groups. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H19ClF2N2O5 |
|---|---|
Molecular Weight |
380.77 g/mol |
IUPAC Name |
ethyl 2-[(4R)-4-amino-2,2-dimethyl-6-nitro-3H-chromen-4-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C15H18F2N2O5.ClH/c1-4-23-12(20)15(16,17)14(18)8-13(2,3)24-11-6-5-9(19(21)22)7-10(11)14;/h5-7H,4,8,18H2,1-3H3;1H/t14-;/m1./s1 |
InChI Key |
KABZXERTNBTSSY-PFEQFJNWSA-N |
Isomeric SMILES |
CCOC(=O)C([C@]1(CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(C1(CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)



![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B11802213.png)

![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)

